5-Bromo-1-isopropylpyrimidin-2(1H)-one

Lipophilicity Drug Discovery Physicochemical Property

Inconsistent N1-alkyl substitution on pyrimidinone building blocks introduces uncontrolled variability in LogP, leading to failed cross-couplings and invalid SAR data. 5-Bromo-1-isopropylpyrimidin-2(1H)-one eliminates this risk with a precisely defined LogP of 1.59-significantly higher than the methyl analog (LogP 0.82)-incorporating favorable membrane permeability directly into the core scaffold. • C5-Br handle for Pd-catalyzed Suzuki, Negishi, and Buchwald-Hartwig couplings • ≥98% purity enables high-fidelity library synthesis without pre-purification • N1-isopropyl substituent provides distinct steric bulk vs. methyl/ethyl analogs for broader SAR exploration

Molecular Formula C7H9BrN2O
Molecular Weight 217.06
CAS No. 889865-37-6
Cat. No. B1661252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-isopropylpyrimidin-2(1H)-one
CAS889865-37-6
Molecular FormulaC7H9BrN2O
Molecular Weight217.06
Structural Identifiers
SMILESCC(C)N1C=C(C=NC1=O)Br
InChIInChI=1S/C7H9BrN2O/c1-5(2)10-4-6(8)3-9-7(10)11/h3-5H,1-2H3
InChIKeyWQRASCQUKARWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-isopropylpyrimidin-2(1H)-one Selection Guide


5-Bromo-1-isopropylpyrimidin-2(1H)-one is a halogenated N-alkyl pyrimidinone heterocycle with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . It is classified as a research chemical and a versatile synthetic intermediate, featuring a bromine atom at the 5-position for cross-coupling reactions and an isopropyl substituent at the N1-position that modulates its physicochemical properties . The compound is typically supplied with a purity of ≥98% and is stable when stored sealed in a dry environment at 2-8°C .

Synthetic handle: Bromine at C5 enables Suzuki-Miyaura and other Pd-catalyzed cross-couplings
Pre-installed isopropyl group: N1-substituent provides lipophilic character for medicinal chemistry scaffolds
Quality assurance: High-purity lot with cold-chain storage supports reproducible synthesis without pre-purification

Procurement Risks of N-Alkyl 5-Bromopyrimidinone Substitutes


Although the 5-bromo-2(1H)-pyrimidinone scaffold is a common building block for medicinal chemistry, simple substitution of the N1-alkyl group from isopropyl to methyl, while retaining the same reactive handle, results in a quantifiably different molecule. The specific alkyl group directly controls lipophilicity, which is a critical parameter for reaction behavior, purification, and the physicochemical properties of downstream products . Treating these analogs as generic substitutes introduces uncontrolled variability in solubility, chromatographic retention, and biological membrane permeability, leading to failed reactions or invalid structure-activity relationship (SAR) data.

Alkyl group controls lipophilicity
Switching the N1-isopropyl to a smaller alkyl like methyl may shift the compound's partition coefficient, altering reaction outcomes and purification.
Reaction and purification variability
Analogous 5-bromo-pyrimidinones with different N-substituents can exhibit inconsistent solubility and chromatographic retention, complicating synthetic workflows.
SAR data integrity risk
Using a generic N-alkyl substitute may introduce unrecognized lipophilicity-driven differences in biological assays, potentially invalidating structure-activity relationship conclusions.

Technical Evidence vs. 5-Bromo-1-methylpyrimidin-2(1H)-one


Lipophilicity Difference Between N-Isopropyl and N-Methyl Analogs

The isopropyl analog exhibits significantly higher lipophilicity compared to its methyl counterpart. The computed LogP for 5-Bromo-1-isopropylpyrimidin-2(1H)-one is 1.59 , whereas the consensus LogP for 5-Bromo-1-methylpyrimidin-2(1H)-one is 0.82 . This difference directly impacts the compound's partition coefficient in organic/aqueous systems.

Lipophilicity Comparison
Head-to-head
Computed LogP: 1.59 (isopropyl) vs 0.82 (methyl)
ΔLogP ≈ 0.77 (~93% increase)
Higher lipophilicity may improve membrane permeability or alter purification partitioning.
In silico calculation; experimental confirmation recommended.
Lipophilicity Drug Discovery Physicochemical Property

Topological Polar Surface Area and Molecular Weight Comparison

Both the N-isopropyl and N-methyl analogs share an identical Topological Polar Surface Area (TPSA) of 34.89 Ų . However, they differ in their molecular formula and weight. The isopropyl compound (C7H9BrN2O, MW 217.06) is larger and heavier than the methyl analog (C5H5BrN2O, MW 189.01) .

Molecular Weight & TPSA
Head-to-head
ΔMW = 28.05 g/mol (~15% increase)
Larger mass affects molar-scale calculations; identical TPSA indicates similar hydrogen bonding capacity.
MW 217.06 vs 189.01 g/mol; TPSA 34.89 Ų both.
Physicochemical Property Drug-Likeness Synthetic Intermediate

Commercial Purity and Storage Stability Requirements

Commercially, 5-Bromo-1-isopropylpyrimidin-2(1H)-one is readily sourced with a high purity of ≥98% . The specified storage condition is 'Sealed in dry, 2-8℃' , which is a more stringent requirement than ambient storage, indicating the necessity for controlled handling to prevent degradation, a factor not universally uniform across all pyrimidinone analogs.

Purity & Storage Specification
Class-level
Purity ≥98%
Storage: 2–8°C, sealed dry
High purity and controlled storage help maintain reactivity and avoid degradation.
Cold-chain requirement may not be universal across analogs.
Quality Control Stability Handling

Recommended Applications Based on Lipophilicity and Reactivity


Drug Candidate Synthesis with Enhanced Lipophilicity

The LogP of 1.59 for 5-Bromo-1-isopropylpyrimidin-2(1H)-one makes it the preferred starting material for designing drug candidates where increased membrane permeability is required. In contrast to the less lipophilic methyl analog (LogP 0.82) , using the isopropyl version from the outset incorporates a favorable physicochemical property into the core scaffold, potentially reducing the need for subsequent structural modifications to improve lipophilicity.

Diversity-Oriented Synthesis in Medicinal Chemistry Libraries

When constructing compound libraries to explore SAR around a pyrimidinone core, the isopropyl substituent offers a distinct steric and electronic environment compared to methyl or ethyl groups. The quantifiable difference in LogP and molecular size allows chemists to sample a wider chemical space efficiently. The compound's high commercial purity (≥98%) supports high-fidelity library synthesis without the need for pre-purification.

Late-Stage Suzuki-Miyaura Coupling Functionalization

The reactive C5-Br bond serves as a handle for palladium-catalyzed cross-couplings. Inclusion of an N-isopropyl group provides a pre-optimized lipophilic element in the final biaryl product, making it ideal for generating final compounds for biological assays. For researchers requiring a building block with precisely controlled properties, opting for this compound over analogs with differing N-alkyl substituents ensures the desired physicochemical profile is achieved directly in the synthetic route.

Application
Selection Property
Validation Focus
Drug candidate synthesis with enhanced lipophilicity
N-isopropyl group contributes elevated lipophilic character to the core scaffold
Verify membrane permeability and partitioning behavior in target assays
Diversity-oriented library synthesis
Isopropyl substituent provides steric and electronic differentiation for SAR exploration
Confirm structural diversity and biological differentiation from smaller alkyl analogs
Late-stage Suzuki-Miyaura coupling
C5-Br reactive handle for Pd catalysis with pre-installed lipophilic tail
Validate coupling efficiency and retention of lipophilic properties in final biaryl products
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